1H-Tetrazole, 1-(2-bromoethyl)-
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Overview
Description
1H-Tetrazole, 1-(2-bromoethyl)-: is a compound that belongs to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Tetrazole, 1-(2-bromoethyl)- can be synthesized through a one-pot four-component condensation reaction. This involves the reaction of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, amine, isocyanide, and sodium azide in methanol at room temperature . The reaction proceeds via a domino imine formation, intramolecular annulation, and Ugi-azide reaction .
Industrial Production Methods: Industrial production methods for 1H-Tetrazole, 1-(2-bromoethyl)- are not extensively documented. the one-pot synthesis method mentioned above can be scaled up for industrial applications due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions: 1H-Tetrazole, 1-(2-bromoethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles.
Cycloaddition Reactions: The tetrazole ring can participate in 1,3-dipolar cycloaddition reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, which can replace the bromo group to form azide derivatives.
Cycloaddition Reactions: Reagents such as nitriles and sodium azide are used under neutral conditions and microwave heating.
Major Products Formed:
Substitution Reactions: Azide derivatives.
Cycloaddition Reactions: Various tetrazole derivatives.
Scientific Research Applications
1H-Tetrazole, 1-(2-bromoethyl)- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Tetrazole, 1-(2-bromoethyl)- involves its ability to participate in various chemical reactions due to the presence of the tetrazole ring and the bromoethyl group. The tetrazole ring can stabilize negative charges through electron delocalization, making it a versatile intermediate in organic synthesis . The bromoethyl group allows for further functionalization through substitution reactions .
Comparison with Similar Compounds
1H-Tetrazole: The parent compound with a similar tetrazole ring structure.
2H-Tetrazole: An isomer of 1H-Tetrazole with different tautomeric forms.
5-Substituted Tetrazoles: Compounds with various substituents on the tetrazole ring, such as 5-(benzylsulfanyl)-1H-tetrazole.
Uniqueness: 1H-Tetrazole, 1-(2-bromoethyl)- is unique due to the presence of the bromoethyl group, which allows for specific substitution reactions and further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and materials .
Properties
CAS No. |
606149-13-7 |
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Molecular Formula |
C3H5BrN4 |
Molecular Weight |
177.00 g/mol |
IUPAC Name |
1-(2-bromoethyl)tetrazole |
InChI |
InChI=1S/C3H5BrN4/c4-1-2-8-3-5-6-7-8/h3H,1-2H2 |
InChI Key |
LAEVVSWHUPCDKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=NN1CCBr |
Origin of Product |
United States |
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